Cas no 2411299-18-6 (2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide)

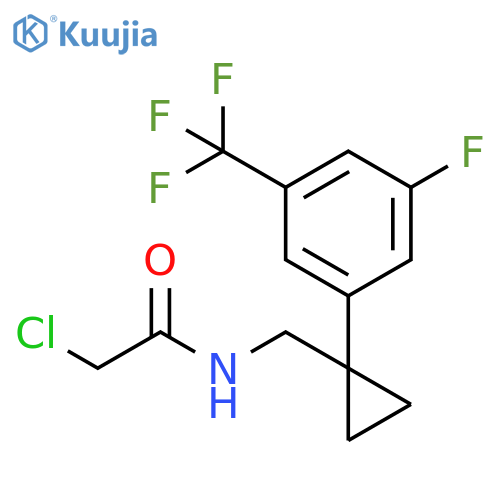

2411299-18-6 structure

商品名:2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide

2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]acetamide

- 2411299-18-6

- 2-chloro-N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)acetamide

- Z2596885265

- EN300-26579088

- 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide

-

- インチ: 1S/C13H12ClF4NO/c14-6-11(20)19-7-12(1-2-12)8-3-9(13(16,17)18)5-10(15)4-8/h3-5H,1-2,6-7H2,(H,19,20)

- InChIKey: JRFAWBAHQNYHKY-UHFFFAOYSA-N

- ほほえんだ: C(NCC1(C2=CC(C(F)(F)F)=CC(F)=C2)CC1)(=O)CCl

計算された属性

- せいみつぶんしりょう: 309.0543543g/mol

- どういたいしつりょう: 309.0543543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 密度みつど: 1.376±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 374.1±42.0 °C(Predicted)

- 酸性度係数(pKa): 14.21±0.46(Predicted)

2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579088-0.05g |

2-chloro-N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)acetamide |

2411299-18-6 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

2411299-18-6 (2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量